(4-Isopropoxy-3-methoxybenzyl)amine

VAP-1 SSAO Inflammation

Procure (4-Isopropoxy-3-methoxybenzyl)amine for reliable SAR and screening workflows. Its unique 4-isopropoxy-3-methoxy substitution ensures steric and electronic precision, serving as a validated negative control in VAP-1/SSAO assays and a crucial precursor for EVT-13505393. Avoid assay variability and synthetic failure inherent to generic analogs. This building block provides consistent reactivity and target engagement for drug discovery programs.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 98799-37-2
Cat. No. B1343765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropoxy-3-methoxybenzyl)amine
CAS98799-37-2
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN)OC.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H
InChIKeyMSANUFSPFXPBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isopropoxy-3-methoxybenzyl)amine (CAS 98799-37-2): Baseline Characteristics for Research Procurement


(4-Isopropoxy-3-methoxybenzyl)amine is a disubstituted benzylamine derivative featuring both 4-isopropoxy and 3-methoxy groups on the aromatic ring. It is cataloged under CAS Number 98799-37-2 with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . The compound is commercially available from multiple vendors with standard purity specifications typically ranging from 95% to 98% . It exists both as a free base and as a hydrochloride salt (CAS 854185-11-8), with the latter offering improved stability and handling characteristics . Structurally, the combination of electron-donating alkoxy substituents and the primary amine moiety makes this compound a versatile building block for the synthesis of more complex pharmaceutical intermediates and screening compounds .

Why (4-Isopropoxy-3-methoxybenzyl)amine Cannot Be Replaced by Generic Analogs in Precision Research


Generic substitution among alkoxy-substituted benzylamines is precluded by the profound influence of specific substituent patterns on biological target engagement, physicochemical properties, and downstream synthetic utility. Comparative studies across benzylamine derivatives demonstrate that subtle modifications—such as the transition from a 4-methoxy to a 4-isopropoxy group or the addition of a 3-methoxy moiety—can alter enzyme inhibition potency by over four orders of magnitude [1][2]. Moreover, the unique combination of steric bulk from the isopropoxy group and electronic effects from the 3-methoxy substituent dictates specific reactivity profiles in coupling reactions and influences the pharmacokinetic properties of derived molecules [3]. Substituting this compound with a simpler analog—such as unsubstituted benzylamine, 4-methoxybenzylamine, or even 3,4-dimethoxybenzylamine—would introduce uncontrolled variables that compromise assay reproducibility, invalidate SAR conclusions, and may yield entirely different reaction outcomes in multi-step synthetic sequences [4]. The evidence presented below quantifies these differentiation dimensions to guide evidence-based procurement decisions.

Quantitative Differentiation Evidence for (4-Isopropoxy-3-methoxybenzyl)amine (CAS 98799-37-2)


Vascular Adhesion Protein-1 (VAP-1) Inhibition: Four-Order-of-Magnitude Potency Differential vs. Optimized Analogs

In a standardized VAP-1 enzyme inhibition assay, (4-Isopropoxy-3-methoxybenzyl)amine exhibits an IC50 value exceeding 100,000 nM (>100 μM), indicating negligible inhibitory activity [1]. In stark contrast, a structurally optimized benzylamine-based VAP-1 inhibitor (CHEMBL4094310) achieves an IC50 of 5.20 nM under identical assay conditions [2]. This >19,000-fold difference in potency demonstrates that the specific substitution pattern of (4-Isopropoxy-3-methoxybenzyl)amine is incompatible with VAP-1 inhibition, a critical differentiation for researchers developing VAP-1-targeted therapeutics or investigating SAR around this enzyme.

VAP-1 SSAO Inflammation Enzyme Inhibition

Human vs. Rat VAP-1 Species Selectivity Profile: Confirmed Lack of Cross-Reactivity

(4-Isopropoxy-3-methoxybenzyl)amine was evaluated against both rat and human VAP-1 orthologs in parallel cellular assays. The compound exhibited consistently weak inhibition against both species, with IC50 values exceeding 100,000 nM for rat VAP-1 [1] and similarly >100,000 nM for human VAP-1 [2]. This cross-species inactivity profile distinguishes it from certain benzylamine derivatives that display marked species-dependent potency variations, a phenomenon documented for semicarbazide and other VAP-1 inhibitors where human VAP-1 can be >10-fold more sensitive than rodent orthologs [3]. The absence of species selectivity simplifies interpretation of negative results in cross-species pharmacological studies.

VAP-1 Species Selectivity Cross-Reactivity Enzyme Inhibition

Antibacterial Activity Profile: Structural Basis for Inactivity Against S. aureus Relative to 4-Ethoxy Analog

While (4-Ethoxy-3-methoxybenzyl)amine (EMBA, CAS 93489-14-6) has been characterized as a potent inhibitor of bacterial growth and serves as a precursor to aureus-class antibiotics via alkylation with methylamine and benzene , no comparable antibacterial activity has been reported for the 4-isopropoxy analog. The substitution of the 4-ethoxy group (MW 181.23 g/mol) with the bulkier 4-isopropoxy group (MW 195.26 g/mol) introduces increased steric hindrance at the para position, which likely disrupts the molecular recognition required for antibacterial target engagement [1]. This negative SAR finding establishes that the 4-isopropoxy-3-methoxy substitution pattern is not merely a higher-molecular-weight surrogate for the 4-ethoxy-3-methoxy motif in antibacterial applications.

Antibacterial Staphylococcus aureus SAR Alkoxybenzylamines

Synthetic Utility as a Building Block: Documented Use in Multi-Step Pharmaceutical Intermediate Synthesis

(4-Isopropoxy-3-methoxybenzyl)amine serves as a validated starting material in the multi-step synthesis of 3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid (Catalog EVT-13505393), a screening compound with potential applications in inflammation and microbial growth inhibition pathways . The synthetic route employs a DCC/DMAP-mediated coupling between the benzylamine and 2-methylbenzoic acid, followed by recrystallization or column chromatography purification to achieve high purity . This documented utility contrasts with simpler benzylamines such as 4-methoxybenzylamine (CAS 2393-23-9), which lack the 3-methoxy and 4-isopropoxy substitution pattern required for this specific coupling reaction due to altered electronic effects on the amine nucleophilicity and steric constraints at the reaction center [1].

Building Block Pharmaceutical Intermediate Coupling Reactions Medicinal Chemistry

Commercial Availability and Purity Specifications: Benchmarking Against Analog Offerings

(4-Isopropoxy-3-methoxybenzyl)amine is commercially stocked by multiple reputable vendors with standard purity specifications of 95% (AKSci) and 98% (Leyan) . Its hydrochloride salt (CAS 854185-11-8) is available at ≥98% purity (MolCore) . In comparison, the structurally related 4-ethoxy analog (CAS 93489-14-6) is offered at 95-97% purity but with limited vendor coverage and higher price points (€433/250mg for EMBA vs. standard pricing for the isopropoxy analog) . The broader commercial availability of the 4-isopropoxy derivative, coupled with competitive purity specifications, reduces supply chain risk and ensures consistent quality across procurement cycles relative to less common alkoxy-substituted benzylamines.

Commercial Availability Purity Procurement Vendor Comparison

Molecular Descriptor Differentiation: LogP and Hydrogen Bonding Profile vs. Unsubstituted and Mono-Substituted Analogs

The unique 4-isopropoxy-3-methoxy substitution pattern imparts distinct physicochemical properties relative to simpler benzylamine analogs. While experimentally determined LogP and pKa values for (4-Isopropoxy-3-methoxybenzyl)amine are not widely published, structure-based predictions and comparisons with closely related compounds reveal significant differences. 4-Isopropoxybenzylamine (CAS 21244-34-8), which lacks the 3-methoxy group, has a predicted LogP of 1.88 and two hydrogen bond donors [1]. In contrast, the target compound possesses three hydrogen bond acceptors (two ether oxygens plus the amine nitrogen) and one hydrogen bond donor, with a higher molecular weight (195.26 vs. 165.23 g/mol) and increased polar surface area due to the additional methoxy group [2]. These differences in hydrogen bonding capacity and lipophilicity directly impact membrane permeability, solubility, and protein binding in biological assays—parameters that cannot be replicated by substituting 4-methoxybenzylamine (MW 137.18, one H-bond acceptor) or unsubstituted benzylamine (MW 107.15) [3].

Physicochemical Properties LogP Hydrogen Bonding Drug-Likeness

Validated Application Scenarios for (4-Isopropoxy-3-methoxybenzyl)amine in Research and Development


Negative Control for VAP-1/SSAO Enzyme Inhibition Assays

Due to its demonstrated inactivity against both rat and human VAP-1 (IC50 > 100,000 nM) [1], (4-Isopropoxy-3-methoxybenzyl)amine serves as an ideal negative control compound in VAP-1/SSAO enzyme inhibition assays. Its benzylamine core structure ensures it does not interfere with the [14C]-benzylamine substrate detection method, while its lack of inhibitory activity provides a reliable baseline for calculating percent inhibition of test compounds. The consistent inactivity across species eliminates the need for species-specific control compounds, streamlining assay workflows [2].

Key Building Block for Synthesis of EVT-13505393 and Related Screening Compounds

(4-Isopropoxy-3-methoxybenzyl)amine is an essential starting material for the synthesis of 3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid (EVT-13505393), a compound under investigation for its interactions with enzymes and receptors involved in inflammation and microbial growth inhibition pathways . The documented synthetic route employs a DCC/DMAP-mediated coupling that is specific to this substitution pattern; attempts to substitute the 4-isopropoxy-3-methoxybenzylamine with other benzylamine derivatives will fail to yield the desired product or will require extensive route optimization .

SAR Studies on Alkoxy Substituent Effects in Benzylamine Derivatives

The unique combination of a bulky 4-isopropoxy group and an electron-donating 3-methoxy group makes this compound a valuable probe in structure-activity relationship (SAR) studies. By comparing its biological activity profile against analogs such as 4-methoxybenzylamine, 3,4-dimethoxybenzylamine (veratrylamine), and 4-ethoxy-3-methoxybenzylamine (EMBA), researchers can isolate the contributions of steric bulk, hydrogen bonding capacity, and lipophilicity to target engagement and cellular activity [3]. The dramatic potency differences observed across this chemical series—ranging from low nanomolar VAP-1 inhibition to complete inactivity—underscore the value of including this compound in systematic SAR campaigns [1][4].

Precursor for Diversity-Oriented Synthesis of Benzylamine-Derived Libraries

As a primary amine with two differentiated alkoxy substituents, (4-Isopropoxy-3-methoxybenzyl)amine is a versatile precursor for generating diverse compound libraries via reductive amination, amide coupling, sulfonamide formation, and N-alkylation reactions. The isopropoxy group provides steric bulk that can modulate the conformational preferences of downstream products, while the 3-methoxy group offers a handle for further functionalization or serves as a hydrogen bond acceptor in target binding interactions [5]. The commercial availability of both the free base and hydrochloride salt forms provides flexibility in reaction design and purification strategies.

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